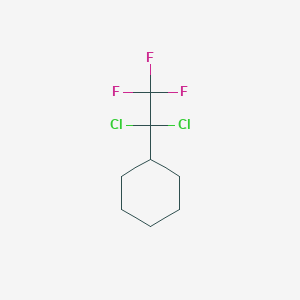
(1,1-Dichlorotrifluoroethyl)cyclohexane
描述
(1,1-Dichlorotrifluoroethyl)cyclohexane, also known as CFC-112 or HCFC-112, is a synthetic organic compound widely used in the industrial sector. It is a colorless, volatile liquid with the chemical formula C8H10Cl2F3. This compound belongs to the family of chlorofluorocarbons (CFCs), which were historically used as refrigerants, solvents, and propellants before being phased out due to their adverse effects on the ozone layer.
准备方法
(1,1-Dichlorotrifluoroethyl)cyclohexane can be synthesized by reacting cyclohexene with hydrogen fluoride and chlorine gas. The resulting product is then purified through distillation and fractional crystallization. This method ensures the chemical structure and purity of the compound, which can be determined through various analytical techniques such as gas chromatography and mass spectrometry.
化学反应分析
(1,1-Dichlorotrifluoroethyl)cyclohexane undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where chlorine or fluorine atoms are replaced by other atoms or groups.
Common reagents used in these reactions include hydrogen fluoride, chlorine gas, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
(1,1-Dichlorotrifluoroethyl)cyclohexane has been used in scientific experiments as a solvent and reagent. It is considered relatively safe to use in laboratory settings when proper safety measures are in place, such as using protective equipment and ventilation systems. Its applications span across various fields, including:
Chemistry: Used as a solvent and reagent in chemical reactions.
Biology: Employed in biological experiments where its properties are beneficial.
Medicine: Investigated for potential medical applications, although not commonly used in therapeutic settings.
Industry: Utilized in industrial processes, particularly in the production of other chemicals.
作用机制
The mechanism by which (1,1-Dichlorotrifluoroethyl)cyclohexane exerts its effects involves its interaction with molecular targets and pathways. The compound’s chemical structure allows it to participate in various reactions, influencing the behavior of other molecules in the system. detailed studies on its specific molecular targets and pathways are limited.
相似化合物的比较
(1,1-Dichlorotrifluoroethyl)cyclohexane is unique due to its specific chemical structure and properties. Similar compounds include:
1,1-Dichloro-2,2,2-trifluoroethane: Another chlorofluorocarbon with similar applications and properties.
1,1-Dichloro-1-fluoroethane: A related compound with different fluorine and chlorine atom arrangements.
1,1,1-Trichloro-2,2,2-trifluoroethane: A compound with additional chlorine atoms, affecting its chemical behavior and applications.
These compounds share some similarities in their chemical behavior and applications but differ in their specific structures and properties, making this compound unique in its own right.
属性
IUPAC Name |
(1,1-dichloro-2,2,2-trifluoroethyl)cyclohexane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11Cl2F3/c9-7(10,8(11,12)13)6-4-2-1-3-5-6/h6H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCRRMHTVEHUXCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C(F)(F)F)(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2F3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


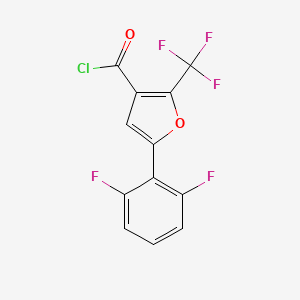
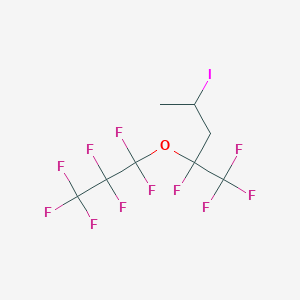

![[2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propyl]epoxide](/img/structure/B3040812.png)

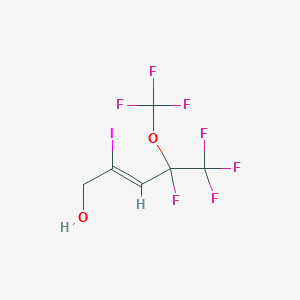

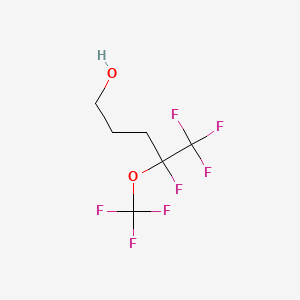
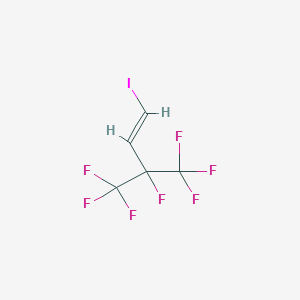
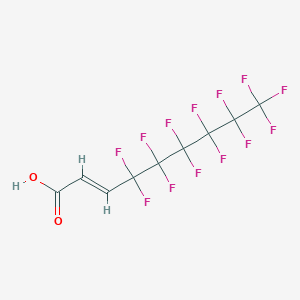
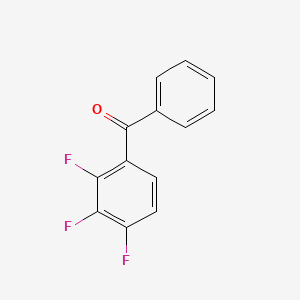
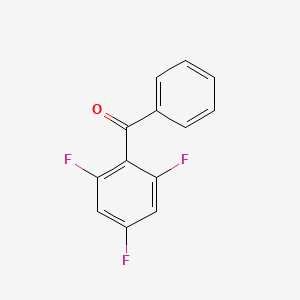
![2-bromo-N-[6-(4-fluorophenoxy)pyridin-3-yl]propanamide](/img/structure/B3040826.png)
![N'1-[4-(trifluoromethyl)benzoyl]-2-chloro-5-nitrobenzene-1-carbohydrazide](/img/structure/B3040827.png)
